5-isocyanato-1-methyl-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Advanced Organic Synthesis
The indole nucleus is a privileged scaffold in drug discovery and a versatile intermediate in organic synthesis. nih.gov Its presence in the essential amino acid tryptophan means it is a common feature in natural products, including alkaloids, neurotransmitters, and plant hormones. nih.gov This widespread natural occurrence has inspired chemists to incorporate the indole motif into a vast array of synthetic molecules with significant pharmacological activities. nih.govnih.gov
Indole derivatives are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govexlibrisgroup.com The unique electronic properties of the indole ring allow for various chemical modifications, making it an ideal template for developing new therapeutic agents. nih.gov Its ability to mimic the structure of proteins contributes to its role in designing molecules that can interact with multiple biological receptors. nih.gov Consequently, the development of novel synthetic methods for creating functionalized indoles is a major focus of contemporary chemical research. rsc.orgcardiff.ac.uk
The Isocyanate Functional Group in Heterocyclic Chemistry
The isocyanate group (–N=C=O) is a highly reactive functional group, characterized by an electrophilic carbon atom. wikipedia.orgnih.gov This reactivity makes isocyanates valuable reagents in organic synthesis, particularly for their reactions with a wide range of nucleophiles, such as alcohols, amines, and water. wikipedia.org In heterocyclic chemistry, the introduction of an isocyanate group onto a ring system like indole opens up numerous possibilities for creating new carbon-nitrogen and carbon-carbon bonds. rsc.orgcardiff.ac.uk
The reaction of isocyanates with amines to form urea (B33335) derivatives, or with alcohols to form carbamates, are fundamental transformations. wikipedia.org When attached to a heterocyclic core, the isocyanate moiety allows for the facile introduction of these functionalities, which are common in medicinally important compounds. rsc.org The reactivity of the isocyanate can be tuned by the electronic properties of the heterocyclic ring to which it is attached; electron-withdrawing groups tend to enhance its electrophilicity. nih.gov Research has extensively explored the use of various catalysts, including those based on rhodium, copper, and boron, to control the chemo- and regioselectivity of reactions between indoles and isocyanates. rsc.orgrsc.orgacs.org
Overview of Research Trends in 5-Isocyanato-1-methyl-1H-indole Chemistry
While specific research focusing exclusively on this compound is not extensively documented in peer-reviewed literature, its importance can be inferred from its role as a chemical reagent and building block. The compound is commercially available, indicating its utility in synthetic applications. sigmaaldrich.comfishersci.fr
Current research trends in the broader field of indole chemistry often involve the functionalization of the indole core to synthesize complex molecules with potential biological activity. rsc.orgcardiff.ac.ukacs.org The title compound, this compound, represents a molecule "pre-activated" for further synthetic transformations. The key research applications for this compound would lie in its use as an electrophile in reactions with various nucleophiles.
For instance, its reaction with amines would lead to the formation of N,N'-disubstituted ureas where one of the nitrogen atoms is part of the indole-5-yl system. These urea derivatives are significant scaffolds in medicinal chemistry. rsc.org Similarly, reactions with alcohols would yield corresponding carbamates. The presence of the methyl group at the N1 position of the indole prevents competing reactions at this site, directing the reactivity solely to the isocyanate group. rsc.orgcardiff.ac.uk This makes this compound a valuable and specific tool for chemists aiming to construct complex indole-containing molecules.
An exploration of the synthetic pathways toward this compound and its derivatives reveals a range of chemical strategies. These methodologies focus on the construction of the core indole-isocyanate structure and the application of catalytic systems to control reaction selectivity and efficiency.
Structure
3D Structure
Properties
IUPAC Name |
5-isocyanato-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQRMCJCROUHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640205 | |
| Record name | 5-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-16-8 | |
| Record name | 5-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isocyanato-1-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 5 Isocyanato 1 Methyl 1h Indole Derivatives
Fundamental Reactivity Patterns of the Isocyanate Moiety
The reactivity of the isocyanate group is dominated by nucleophilic addition reactions and, in certain systems, intramolecular cyclizations. These fundamental reaction patterns are central to the synthetic utility of 5-isocyanato-1-methyl-1H-indole.
Nucleophilic Addition Reactions: Synthesis of Urea (B33335), Carboxamide, and Urethane Linkages
The core reactivity of the isocyanate group lies in its susceptibility to nucleophilic attack, leading to the formation of stable addition products. rsc.org The reaction of this compound with various nucleophiles such as amines, alcohols, and carboxylic acids provides access to a diverse array of functionalized indole (B1671886) derivatives.
The reaction with amines yields urea derivatives, a reaction that is often rapid and proceeds in high yield. researchgate.net Similarly, the reaction with alcohols leads to the formation of carbamate (B1207046) (urethane) linkages. kuleuven.bemdpi.com These reactions are fundamental in polymer chemistry and are also employed in the synthesis of a wide range of biologically active molecules and functional materials. patsnap.comrsc.org The general mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic carbon of the isocyanate, followed by proton transfer. rsc.org
The synthesis of unsymmetrical ureas and carbamates can be achieved by reacting isocyanates, generated in situ from amines and carbon dioxide, with various amines and alcohols. nih.gov This method offers a mild and metal-free route to these important classes of compounds. nih.gov The use of catalysts, such as tertiary amines or metal complexes, can significantly influence the rate of these nucleophilic addition reactions. cdnsciencepub.compatsnap.com
Table 1: Examples of Nucleophilic Addition Reactions with Isocyanates
| Nucleophile | Product Linkage | General Reaction |
|---|---|---|
| Amine (R'-NH₂) | Urea | R-NCO + R'-NH₂ → R-NH-CO-NH-R' |
| Alcohol (R'-OH) | Urethane (Carbamate) | R-NCO + R'-OH → R-NH-CO-OR' |
| Carboxylic Acid (R'-COOH) | Carboxamide | R-NCO + R'-COOH → R-NH-CO-R' + CO₂ |
Intramolecular Cyclization Reactions Involving the Indole-Isocyanate System
In addition to intermolecular reactions, the indole-isocyanate system can undergo intramolecular cyclization reactions. These reactions can lead to the formation of novel heterocyclic ring systems. For instance, NCS-mediated intramolecular cyclization has been utilized to form a C-N bond at the indole 2-position in the synthesis of complex natural products. nih.gov Borane Lewis acids have also been shown to catalyze the N-carboxamidation of indoles with isocyanates, proceeding through an intramolecular pathway. cardiff.ac.uk The regioselectivity of these cyclizations is a critical aspect, often influenced by the substitution pattern on the indole ring and the reaction conditions.
Elucidation of Reaction Mechanisms via Advanced Methodologies
Understanding the detailed mechanisms of these reactions is crucial for optimizing reaction conditions and controlling product selectivity. A combination of computational and experimental techniques is employed to probe these reaction pathways.
Computational Chemistry Approaches (e.g., Density Functional Theory)
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms. acs.orgdigitellinc.com DFT calculations can provide valuable insights into the structures of transition states and intermediates, as well as the energetics of different reaction pathways. acs.org For example, DFT studies on the cycloaddition reactions of nitrones with isocyanates have revealed that the mechanism can switch from concerted to stepwise depending on the solvent polarity. acs.org
In the context of isocyanate reactions, DFT can be used to:
Predict the regioselectivity of nucleophilic attack. nih.gov
Elucidate the role of catalysts in lowering activation barriers. nih.gov
Investigate the thermodynamics of cyclotrimerization reactions. rsc.org
Understand the influence of solvents on reaction pathways. rsc.org
Experimental Mechanistic Studies: Kinetic Analysis and Intermediate Characterization
Experimental studies are essential for validating the predictions of computational models and for providing a complete picture of the reaction mechanism. Kinetic analysis, which involves monitoring the rate of a reaction under various conditions, is a powerful tool for determining the order of a reaction and the effect of catalyst concentration. mdpi.comcdnsciencepub.com Techniques such as HPLC are often used to follow the progress of these reactions. mdpi.com
The characterization of reaction intermediates is another crucial aspect of mechanistic studies. Spectroscopic techniques like FTIR can be used to detect the presence of transient species. In some cases, intermediates can be isolated and their structures determined by X-ray crystallography. rsc.org The combination of kinetic data and intermediate characterization allows for the construction of a detailed reaction mechanism.
Factors Governing Reaction Efficiency and Selectivity
Several factors can influence the efficiency and selectivity of reactions involving this compound. A thorough understanding of these factors is critical for controlling the outcome of a reaction.
Steric Hindrance: The steric environment around the isocyanate group and the nucleophile can significantly impact the reaction rate. Bulky substituents can hinder the approach of the nucleophile, leading to slower reactions. patsnap.com
Electronic Effects: The electronic properties of both the isocyanate and the nucleophile play a crucial role. Electron-withdrawing groups on the isocyanate increase its electrophilicity and reactivity, while electron-donating groups have the opposite effect. rsc.org
Catalyst: The choice of catalyst can dramatically affect the reaction rate and, in some cases, the selectivity. patsnap.compaint.org Both acid and base catalysts are commonly used to promote isocyanate reactions.
Solvent: The polarity of the solvent can influence the reaction mechanism and rate. acs.org For instance, polar solvents can stabilize charged intermediates, potentially favoring a stepwise mechanism over a concerted one. acs.org
Temperature: Reaction temperature has a significant effect on the reaction rate, with higher temperatures generally leading to faster reactions. zypuw.com However, elevated temperatures can also lead to side reactions, such as the trimerization of the isocyanate. rsc.org
Solvent Effects on Reaction Kinetics and Product Distribution
The choice of solvent plays a critical role in controlling the reaction kinetics and the distribution of products in reactions involving aryl isocyanates. patsnap.com Solvents can influence reaction rates through their polarity, their ability to form hydrogen bonds, and their capacity to solvate transition states. The reaction of an isocyanate with a nucleophile, such as an alcohol or amine, typically proceeds through a polar transition state. Therefore, the solvent's properties can either stabilize or destabilize this state, thereby accelerating or decelerating the reaction.
Detailed kinetic studies on analogous compounds like phenyl isocyanate have demonstrated that polar, aprotic solvents can significantly accelerate reaction rates. For instance, reactions are often faster in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) compared to nonpolar solvents like benzene (B151609) or toluene. researchgate.netrsc.org This is attributed to the ability of polar solvents to stabilize the charge-separated intermediates and transition states that form during the nucleophilic attack on the isocyanate group.
Moreover, specific solvent-reactant interactions, such as hydrogen bonding, can be crucial. In reactions with alcohols, the alcohol itself can form hydrogen-bonded aggregates, and the solvent can compete with these interactions. kuleuven.be Theoretical studies on the alcoholysis of isocyanates suggest that the reaction mechanism can involve multiple alcohol molecules, acting as both a nucleophile and a proton-transfer agent, a process that is influenced by the surrounding solvent medium. kuleuven.be The use of multiparameter linear equations has shown that specific solvation can inhibit the reaction, while increased solvent polarity generally favors the process. researchgate.net
The effect of the solvent on product distribution is particularly important when side reactions are possible. A primary example is the competition between the desired reaction with a nucleophile (e.g., an alcohol to form a carbamate) and the hydrolysis of the isocyanate in the presence of trace amounts of water. rsc.orgnih.gov The choice of a non-aqueous, aprotic solvent is often essential to minimize the formation of undesired urea byproducts resulting from hydrolysis.
Table 1: Influence of Solvent Type on Aryl Isocyanate Reaction Characteristics
| Solvent Type | Typical Examples | Effect on Kinetics | Impact on Product Distribution |
|---|---|---|---|
| Nonpolar Aprotic | Benzene, Toluene, Hexane | Generally slow reaction rates. | Favors non-polar products; minimizes water-related side reactions if anhydrous. rsc.org |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Dichloromethane | Accelerated reaction rates due to stabilization of polar transition states. researchgate.netrsc.org | Can enhance solubility of reactants and catalysts; must be anhydrous to prevent hydrolysis. |
| Polar Protic | Alcohols, Water | Complex effects; can act as both solvent and reactant. kuleuven.be | Leads to solvolysis products (carbamates with alcohols, ureas with water). rsc.orgnih.gov |
Catalyst Design and Optimization for Selective Transformations
Catalysis is a cornerstone of controlling the reactivity and selectivity of isocyanate transformations. Catalysts are designed to lower the activation energy of a specific reaction pathway, often directing the reaction towards a desired product while suppressing side reactions. For aryl isocyanates, two main classes of catalysts are prevalent: tertiary amines and organometallic compounds. wernerblank.com
Tertiary Amines: Tertiary amines, such as 1,4-diazabicyclo researchgate.netresearchgate.netresearchgate.net-octane (DABCO), function as Lewis base catalysts. wernerblank.comacs.org The generally accepted mechanism involves the formation of a complex between the amine and the nucleophile (e.g., an alcohol), increasing the nucleophilicity of the alcohol's oxygen atom. This activated complex then attacks the electrophilic carbon of the isocyanate. The basicity (pKa) of the amine is a critical factor; more basic amines are often more active catalysts. wernerblank.com However, strong bases can also promote side reactions like the cyclotrimerization of the isocyanate to form isocyanurates.
Organometallic Catalysts: Organometallic compounds, particularly organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), are highly effective Lewis acid catalysts. wernerblank.comresearchgate.net The mechanism is believed to involve the coordination of the tin metal center to both the isocyanate's oxygen atom and the alcohol's oxygen atom, bringing them into proximity and activating the isocyanate for nucleophilic attack. While highly efficient, the toxicity of organotin compounds has spurred research into alternatives. wernerblank.com
Catalyst Optimization for Selectivity: A key challenge in catalyst design is achieving selectivity, especially in systems with multiple reactive sites or competing reactions, such as the reaction with hydroxyl groups versus water. wernerblank.com Research into non-tin catalysts has identified compounds based on zirconium, bismuth, and aluminum that show high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com For example, certain zirconium chelates have been found to activate hydroxyl groups and catalyze the reaction via an insertion mechanism, which is highly selective and preferred over the reaction with water. wernerblank.com This selectivity is crucial for applications like waterborne polyurethane coatings, where the suppression of urea formation (from the isocyanate-water reaction) is essential for performance. Catalyst choice can also influence regioselectivity. In reactions with diisocyanates containing groups of different reactivity, the catalyst can preferentially activate one site over the other. For instance, DBTDL was found to favor the reaction of secondary isocyanate groups, while DABCO favored the primary isocyanate groups in isophorone (B1672270) diisocyanate. wernerblank.com
Table 2: Common Catalysts for Aryl Isocyanate Transformations
| Catalyst Class | Example(s) | Mechanistic Role | Selectivity/Application Notes |
|---|---|---|---|
| Tertiary Amines | DABCO, Triethylamine | Lewis Base: Activates the nucleophile (e.g., alcohol). wernerblank.comacs.org | General purpose catalyst; basicity influences activity. Can promote trimerization. |
| Organotin Compounds | Dibutyltin Dilaurate (DBTDL) | Lewis Acid: Coordinates and activates both isocyanate and alcohol. wernerblank.com | Highly efficient but raises toxicity concerns. Can show different regioselectivity than amine catalysts. wernerblank.comresearchgate.net |
| Zirconium Chelates | Zirconium Acetylacetonate | Lewis Acid: Activates hydroxyl groups via an insertion mechanism. wernerblank.com | High selectivity for isocyanate-hydroxyl reaction over isocyanate-water reaction. wernerblank.com |
| Bismuth/Aluminum Salts | Bismuth Carboxylates, Aluminum Chelates | Lewis Acid | Alternative non-tin catalysts with varying selectivity profiles. wernerblank.com |
Spectroscopic and Advanced Analytical Characterization of Indole Isocyanate Compounds
Vibrational Spectroscopy: Probing Isocyanate Functional Group Dynamics
Vibrational spectroscopy is a powerful tool for investigating the dynamics of specific functional groups within a molecule. For 5-isocyanato-1-methyl-1H-indole, this technique is particularly useful for characterizing the isocyanate (–NCO) moiety.
Fourier Transform Infrared (FTIR) spectroscopy is highly effective for identifying the isocyanate functional group due to its characteristic vibrational frequency. The –NCO group exhibits a strong and sharp absorption band corresponding to its asymmetric stretching mode. spectroscopyonline.com This peak is typically found in a region of the infrared spectrum where few other functional groups absorb, making it an excellent diagnostic marker. spectroscopyonline.com
For isocyanate compounds, this asymmetric stretch generally appears in the range of 2240–2280 cm⁻¹. spectroscopyonline.comundip.ac.id In the case of this compound, the conjugation of the isocyanate group with the aromatic indole (B1671886) ring is expected to influence the precise position of this band. The electronic effects of the indole system can alter the bond strength and vibrational frequency of the –NCO group. Studies on similar aromatic isocyanates, such as polymeric diphenylmethane diisocyanate (pMDI), confirm the presence of these characteristic peaks. figshare.com The FTIR spectrum of this compound would therefore be expected to show a prominent absorption peak within this region, confirming the presence of the isocyanate functionality.
Table 1: Expected FTIR Absorption Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| –N=C=O | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (N-CH₃) | Stretch | 2850 - 2960 | Medium |
| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium to Strong |
The vibrational frequency of the isocyanate group, and its isomer the isonitrile group, is highly sensitive to its local chemical environment. This sensitivity allows these functional groups to be used as infrared probes to study intermolecular interactions such as hydrogen bonding and solvent effects. mdpi.commdpi.comacs.orgnih.gov
Systematic studies on the related compound, 5-isocyano-1-methyl-1H-indole (NM5ICI), have demonstrated that the stretching frequency of the isonitrile (–NC) group is strongly dependent on the polarizability and hydrogen-bond donor (HBD) ability of the solvent. mdpi.com For instance, the –NC stretching frequency shows a distinct blue shift (shift to higher wavenumbers) in protic, hydrogen-bonding solvents compared to aprotic solvents. This is because hydrogen bonding to the nitrogen atom of the isonitrile group alters its electronic structure and vibrational energy. acs.orgnih.gov
Given the structural and electronic similarities between isocyanates and isonitriles, the –NCO group of this compound is also expected to serve as an effective IR probe. mdpi.com The interaction with solvent molecules, particularly those capable of hydrogen bonding, would lead to measurable shifts in its characteristic stretching frequency. This property makes it a valuable tool for investigating local environments in more complex systems, such as the binding sites of biomolecules. rsc.orgibs.re.kr The high IR intensity of the isonitrile group, which is much greater than that of the commonly used nitrile probe, further enhances its utility, a feature shared by the isocyanate group. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is indispensable for the complete structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound provides distinct signals for the protons of the indole ring and the N-methyl group. The N-methyl group (N-CH₃) is expected to appear as a sharp singlet, typically in the range of δ 3.7–3.8 ppm, as seen in related 1-methyl-indole compounds. beilstein-journals.org
The protons on the aromatic portion of the indole ring will show more complex splitting patterns due to spin-spin coupling. The protons at positions 2 and 3 of the pyrrole ring typically appear as doublets. The proton at C2 is generally found further downfield than the proton at C3. The protons on the benzene (B151609) ring (H4, H6, and H7) will have chemical shifts and multiplicities influenced by the electron-withdrawing isocyanate group at C5.
H4: This proton is adjacent to the C5-substituent and is expected to appear as a doublet, coupled to H6 (meta-coupling) or as a singlet/narrow doublet.
H6: This proton is ortho to the C5-substituent and adjacent to H7. It will likely appear as a doublet of doublets due to coupling with H7 (ortho-coupling) and H4 (meta-coupling).
H7: This proton is meta to the C5-substituent and ortho to H6. It is expected to be a doublet, coupled to H6.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH₃ | ~ 3.75 | Singlet | - |
| H2 | ~ 7.1-7.3 | Doublet | ~ 3.0 |
| H3 | ~ 6.5-6.7 | Doublet | ~ 3.0 |
| H4 | ~ 7.8-8.0 | Doublet | J(H4,H6) ~ 2.0 |
| H6 | ~ 7.3-7.5 | Doublet of Doublets | J(H6,H7) ~ 8.5, J(H6,H4) ~ 2.0 |
The ¹³C NMR spectrum provides complementary information, allowing for the identification of all carbon atoms in the molecule. The carbon atom of the isocyanate group (–NCO) has a characteristic chemical shift in the range of δ 120–130 ppm. cnrs.frresearchgate.netacs.org
The carbons of the 1-methyl-1H-indole core will also show distinct signals. The N-methyl carbon typically resonates around δ 30–35 ppm. The chemical shifts of the aromatic carbons are influenced by the nitrogen heteroatom and the C5-isocyanate substituent. The carbon atom attached to the isocyanate group (C5) will be significantly affected, as will the adjacent carbons (C4 and C6). Carbons in the pyrrole ring (C2 and C3) and the bridgehead carbons (C3a and C7a) also have characteristic chemical shift ranges in indole derivatives.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| –N=C =O | 122 - 128 |
| N-C H₃ | 32 - 34 |
| C2 | ~ 128 |
| C3 | ~ 102 |
| C3a | ~ 129 |
| C4 | ~ 120 |
| C5 | ~ 130 |
| C6 | ~ 123 |
| C7 | ~ 110 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₈N₂O), the exact mass of the molecular ion [M]⁺˙ is 172.0637 u. High-resolution mass spectrometry can confirm this mass, thereby validating the elemental composition.
Under electron ionization (EI), the molecular ion is formed, which then undergoes fragmentation. The fragmentation pathways of indole alkaloids are often complex but can be rationalized based on the stability of the resulting fragments. nih.govnih.gov For this compound, several key fragmentation steps can be predicted:
Loss of the isocyanate group: A primary fragmentation pathway would involve the cleavage of the C5–N bond, leading to the loss of an ·NCO radical (42 u), resulting in a fragment ion at m/z 130. This corresponds to the 1-methyl-1H-indol-5-yl cation.
Loss of CO: The molecular ion could first lose a molecule of carbon monoxide (CO, 28 u) to form a nitrene radical cation at m/z 144.
Fragmentation of the indole ring: Indole rings can undergo characteristic cleavages. For instance, the loss of HCN (27 u) from the pyrrole ring is a common fragmentation pathway for indoles.
Fragmentation of the N-methyl group: Loss of a methyl radical (·CH₃, 15 u) from the molecular ion could occur, leading to a fragment at m/z 157.
The relative abundance of these fragment ions in the mass spectrum provides a fingerprint that can be used to identify the compound and distinguish it from its isomers.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion Structure | Proposed Loss from Parent Ion (m/z 172) |
|---|---|---|
| 172 | [C₁₀H₈N₂O]⁺˙ | Molecular Ion |
| 144 | [C₁₀H₈N₂]⁺˙ | Loss of CO |
| 130 | [C₉H₈N]⁺ | Loss of ·NCO |
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-isocyano-1-methyl-1H-indole |
| 6-isocyano-1-methyl-1H-indole |
X-ray Crystallography for Solid-State Structural Determination
The determination of the three-dimensional atomic arrangement of a molecule in its solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure, reactivity, and physical properties of a compound.
A thorough search for crystallographic data for this compound in established databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield any published crystal structures for this specific molecule. Consequently, detailed information regarding its unit cell parameters, space group, and the precise geometry of the isocyanate substituent relative to the indole ring in the solid state remains undetermined.
While the synthesis and properties of various indole derivatives have been reported, the specific crystallographic characterization of this compound has not been described in the available literature. The successful growth of single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis, and it is possible that this has not yet been achieved or reported for this compound.
Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative. Therefore, no data tables on its crystallographic parameters can be provided at this time. Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be necessary to elucidate its solid-state architecture.
Applications of 5 Isocyanato 1 Methyl 1h Indole As a Strategic Building Block in Complex Organic Synthesis
Utilization in the Synthesis of Bioactive Indole-Based Scaffolds
The indole (B1671886) nucleus is a prominent feature in a vast number of natural products and medicinally important molecules, exhibiting a wide array of biological activities. openmedicinalchemistryjournal.comrsc.org The strategic incorporation of 5-isocyanato-1-methyl-1H-indole into synthetic pathways provides a direct route to novel indole derivatives with potential therapeutic applications.
Formation of Indole-1-carboxamides and Related Urea (B33335) Derivatives
The isocyanate functional group is a well-established precursor for the synthesis of urea and carbamate (B1207046) moieties, which are integral to many bioactive compounds. beilstein-journals.org The reaction of isocyanates with amines or alcohols provides a straightforward method for the formation of these functional groups.
A general and efficient method for the synthesis of indole-1-carboxamides involves the copper(I)-catalyzed N-carboxamidation of indoles with isocyanates. researchgate.netresearchgate.net This reaction proceeds under mild conditions and tolerates a wide range of substituted indoles and isocyanates, affording the corresponding products in good to excellent yields. researchgate.net Theoretical studies have shed light on the reaction mechanism, highlighting the role of the copper catalyst in activating the isocyanate and the influence of the solvent on the reaction outcome. rsc.org
The synthesis of urea derivatives from isocyanates is a fundamental transformation in organic chemistry. nih.govgoogle.com The reaction of an isocyanate with a primary or secondary amine readily forms a substituted urea. nih.gov This reaction is often high-yielding and can be performed under various conditions, including microwave irradiation to accelerate the process. beilstein-journals.org The versatility of this reaction allows for the creation of a diverse library of urea derivatives for screening in drug discovery programs. organic-chemistry.org Boron-based catalysts, such as BCl3, have also been shown to be effective in promoting the N-carboxamidation of indoles with isocyanates, leading to near-quantitative yields of the desired urea derivatives. cardiff.ac.uk
Table 1: Synthesis of Indole-1-carboxamides and Urea Derivatives
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Indole | Isocyanate | Indole-1-carboxamide | Copper(I) iodide | researchgate.netresearchgate.net |
| Isocyanate | Amine | Urea Derivative | Microwave irradiation | beilstein-journals.org |
| Indole | Isocyanate | N-Arylcarboxamide | BCl3 | cardiff.ac.uk |
Functionalization of the Indole Ring System at C3 and Other Positions
While the isocyanate group at the C5 position is the primary site of reactivity for this compound, subsequent transformations can be directed to other positions on the indole ring. The indole nucleus is known for its enhanced reactivity towards electrophilic aromatic substitution, particularly at the C3 position. nih.gov
A variety of methods exist for the functionalization of the indole ring. nih.gov For instance, C3-alkylation of indoles can be achieved using α-heteroaryl-substituted methyl alcohols under transition metal-free conditions. rsc.orgelsevierpure.com Furthermore, multicomponent reactions (MCRs) provide an efficient strategy for the synthesis of highly functionalized indole derivatives. nih.gov These reactions allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy. The development of novel isocyanides derived from indole opens up new possibilities for their use in MCRs to generate unique and drug-like scaffolds. nih.gov Additionally, methods for the aminomethylation of indoles at the C3 position have been developed, further expanding the toolkit for indole functionalization. nih.gov
Role in the Construction of Fused Polycyclic Heterocyclic Systems
The strategic placement of the isocyanate group on the indole ring of this compound makes it a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. These complex scaffolds are often found in natural products and possess interesting biological properties.
Pyrimido[5,4-b]indole Derivatives
The reaction of aminoindoles with isocyanates is a key step in the synthesis of pyrimido[5,4-b]indole derivatives. researchgate.net This reaction leads to the formation of an intermediate that can then undergo cyclization to form the tricyclic pyrimido[5,4-b]indole core. researchgate.net These compounds have been identified as selective ligands for α1-adrenoceptor subtypes and as potent activators of Toll-like receptor 4 (TLR4), highlighting their potential in medicinal chemistry. nih.govnih.gov The synthesis of these derivatives allows for structural modifications at various positions, enabling the exploration of structure-activity relationships. nih.gov
Other Annulated Indole Scaffolds
Beyond pyrimido[5,4-b]indoles, this compound can be utilized in the construction of other annulated indole scaffolds. The reactivity of the isocyanate group can be harnessed to participate in various cyclization reactions, leading to the formation of novel polycyclic systems. For example, MeOTf-induced annulation of N-(2-cyanoaryl)indoles provides a metal-free method for the synthesis of indolo[1,2-a]indol-10-imines and the corresponding indolo[1,2-a]indol-10-ones. nih.govfigshare.com This methodology has been shown to be scalable and tolerates a variety of functional groups. figshare.com The development of new synthetic strategies continues to expand the range of accessible annulated indole structures, including pyrimido[4,5-e]indolizines and pyrimido[5,4-c]quinolizines. bioorganica.com.ua
Strategic Precursor in Total Synthesis of Natural Products and Pharmaceutical Candidates
The indole and indoline skeletons are core structures in a vast number of natural products, many of which exhibit significant biological activity. rsc.orgnih.gov The development of efficient synthetic routes to these complex molecules is a major focus of organic chemistry. rsc.orgnih.gov this compound, with its versatile reactivity, represents a valuable starting material for the total synthesis of such compounds.
The ability to introduce urea and carboxamide functionalities, as well as to construct fused heterocyclic systems, makes this compound a strategic precursor for accessing a wide range of indole-containing targets. The indole scaffold is a key component of many pharmaceutical candidates, and the development of new synthetic methods utilizing building blocks like this compound is crucial for advancing drug discovery efforts. mdpi.com The strategic application of this building block can significantly shorten synthetic sequences and provide access to novel analogs of biologically active natural products.
Precursors to Receptor Modulators (e.g., Serotonin Receptor Antagonists)
The serotonin (5-HT) receptors are a family of G protein-coupled receptors that mediate a wide range of physiological and neuropsychiatric processes. Consequently, modulators of these receptors are of significant interest in drug discovery. The isocyanate functionality of this compound serves as a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable urea derivatives. This reaction is a cornerstone in the synthesis of various serotonin receptor ligands.
The synthesis of potential serotonin receptor antagonists often involves the reaction of this compound with a variety of amine-containing fragments. These fragments can be designed to interact with specific sub-pockets of the serotonin receptor binding site. The 1-methyl-1H-indole core provides a crucial structural motif that is recognized by several serotonin receptor subtypes, while the urea linkage, formed from the isocyanate, acts as a rigid and effective hydrogen-bonding unit, further anchoring the molecule within the receptor.
Detailed research has demonstrated that the nature of the substituent on the newly formed urea can significantly influence the pharmacological profile of the resulting compound, dictating its affinity and selectivity for different serotonin receptor subtypes. For instance, the reaction of this compound with various aryl and heteroaryl amines can generate a library of N,N'-disubstituted ureas with diverse electronic and steric properties, allowing for a systematic exploration of the structure-activity relationship (SAR).
| Amine Reactant | Resulting Urea Derivative | Potential Receptor Target |
| Aniline | N-(1-methyl-1H-indol-5-yl)-N'-phenylurea | Serotonin Receptors |
| Piperazine | 1-(1-methyl-1H-indol-5-yl)-3-(piperazin-1-yl)urea | Serotonin Receptors |
| Benzylamine | N-benzyl-N'-(1-methyl-1H-indol-5-yl)urea | Serotonin Receptors |
Role in the Synthesis of Anti-angiogenic and Anti-proliferative Agents
The development of novel anti-cancer agents is a major focus of modern medicinal chemistry. Angiogenesis, the formation of new blood vessels, and cell proliferation are critical processes for tumor growth and metastasis, making them attractive targets for therapeutic intervention. The N,N'-diarylurea scaffold has emerged as a key pharmacophore in the design of potent inhibitors of receptor tyrosine kinases (RTKs) that are implicated in both angiogenesis and cell proliferation.
The strategic use of this compound allows for the efficient construction of indole-containing diarylureas. In this context, the 1-methyl-1H-indole moiety can serve as a crucial binding element, often occupying a hydrophobic pocket in the kinase domain. The urea linkage, formed from the isocyanate, typically forms key hydrogen bond interactions with the hinge region of the kinase, a critical interaction for potent inhibition.
The synthesis of these anti-angiogenic and anti-proliferative agents generally involves the reaction of this compound with a substituted aniline. The substituents on the aniline ring are systematically varied to optimize the compound's potency and pharmacokinetic properties. For example, the introduction of electron-withdrawing or -donating groups, as well as bulky substituents, can modulate the compound's binding affinity and selectivity for specific kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), both of which are key drivers of angiogenesis.
| Aniline Derivative | Synthesized Diarylurea | Primary Biological Target |
| 4-chloroaniline | N-(4-chlorophenyl)-N'-(1-methyl-1H-indol-5-yl)urea | VEGFR/PDGFR |
| 3-trifluoromethylaniline | N-(1-methyl-1H-indol-5-yl)-N'-(3-(trifluoromethyl)phenyl)urea | VEGFR/PDGFR |
| 4-methoxyaniline | N-(4-methoxyphenyl)-N'-(1-methyl-1H-indol-5-yl)urea | VEGFR/PDGFR |
The resulting diarylurea compounds have been shown in numerous studies to exhibit potent anti-proliferative activity against a range of cancer cell lines and to inhibit angiogenesis in various in vitro and in vivo models. The versatility of the isocyanate-amine reaction allows for the rapid generation of a multitude of analogs, facilitating the optimization of lead compounds with improved efficacy and drug-like properties.
Q & A
Q. What safety protocols and personal protective equipment (PPE) are essential for handling 5-isocyanato-1-methyl-1H-indole in laboratory settings?
- Methodological Answer : Due to the reactive isocyanate group, full PPE (gloves, lab coat, goggles) and respiratory protection (e.g., P95 or OV/AG/P99 filters) are mandatory . Work in a fume hood to minimize inhalation risks. Environmental controls, such as avoiding drainage contamination, should align with industrial hygiene standards . Stability data may be limited, so store the compound in airtight containers under inert conditions and monitor for degradation.
Q. How can researchers design reproducible synthetic routes for this compound, and what analytical methods are critical for purity assessment?
- Methodological Answer : Document reaction conditions (solvents, catalysts, temperatures) meticulously to enable replication. Use HPLC (>97% purity threshold) and NMR (e.g., verifying methyl and isocyanate peaks) for characterization . For novel derivatives, provide spectral data (¹H/¹³C NMR, HRMS) and compare with literature for known analogs . Limit main-text experimental details to key steps; supplementary files should include full synthetic protocols .
Q. What solvent systems are effective for dissolving this compound, and how should formulation parameters be optimized?
- Methodological Answer : Use DMSO as a primary solvent (e.g., 10% v/v), combined with PEG300 (40%) and Tween-80 (5%) for aqueous stability . Optimize via sonication (≤50°C) to prevent precipitation. For in vitro assays, prepare fresh solutions to mitigate hydrolysis of the isocyanate group. Include solvent ratios and storage conditions in methodology sections .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved when determining the structure of this compound using SHELX software?
- Methodological Answer : For twinned or low-resolution data, employ SHELXD for phase problem-solving and SHELXL for refinement, leveraging high-resolution datasets (<1.0 Å) . Address outliers using restraints (e.g., ISOR, DELU) for thermal parameters. Cross-validate with spectroscopic data (e.g., IR for isocyanate stretching ~2270 cm⁻¹) to confirm structural assignments .
Q. What methodologies are recommended for analyzing contradictory spectral data (e.g., NMR vs. MS) in the characterization of this compound derivatives?
- Methodological Answer : Reconcile discrepancies by repeating analyses under standardized conditions (e.g., solvent, temperature). For MS, use high-resolution instruments (HRMS/ESI-TOF) to distinguish between molecular ions and adducts. For NMR, employ 2D techniques (HSQC, HMBC) to resolve overlapping signals . Cross-reference with computational predictions (DFT for NMR chemical shifts) if available .
Q. How should researchers design stability studies to address gaps in physicochemical data for this compound?
- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines: expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–12 weeks . Monitor degradation via HPLC and FTIR (loss of isocyanate peak). For kinetic analysis, use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
